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Abstract
(+)-Lythrine, a quinolizidine alkaloid isolated from plants of the Heimia genus, has garnered

interest for its biological activities, notably its inhibition of prostaglandin synthetase and its

vasorelaxant properties. This technical guide provides a comprehensive overview of the

chemical structure and absolute stereochemistry of (+)-Lythrine. It includes a compilation of its

physicochemical and spectroscopic data, detailed experimental methodologies for its

characterization and synthesis, and an exploration of its known mechanisms of action,

including its interaction with the prostaglandin and nitric oxide signaling pathways. This

document is intended to serve as a valuable resource for researchers in the fields of natural

product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties
(+)-Lythrine is a complex macrocyclic alkaloid with the molecular formula C₂₆H₂₉NO₅ and a

molecular weight of 435.51 g/mol .[1] Its systematic IUPAC name is

(4aS,6S,9Z,20S)-2,3,4,4a,5,6-hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-

11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][2][3]oxaazacyclohexadecin-8-one.[3] The

structure features a biphenyl ether linkage and a quinolizidine ring system.

Table 1: Physicochemical Properties of (+)-Lythrine
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Property Value Reference(s)

Molecular Formula C₂₆H₂₉NO₅ [1]

Molecular Weight 435.51 g/mol

CAS Number 5286-10-2

Appearance Crystalline solid

Solubility
Soluble in DMF and DMSO (20

mg/ml)

Sparingly soluble in Ethanol (1

mg/ml)

UV λmax 284 nm

Stereochemistry and Absolute Configuration
The stereochemistry of (+)-Lythrine is a critical aspect of its chemical identity and biological

activity. The molecule possesses three stereogenic centers and one E/Z isomeric double bond.

The absolute configuration has been determined as (4aS,6S,9Z,20S). This specific spatial

arrangement of atoms is crucial for its interaction with biological targets.

The dextrorotatory nature of this alkaloid, indicated by the "(+)" prefix, signifies its ability to

rotate plane-polarized light in a clockwise direction. While a specific optical rotation value for

(+)-Lythrine is not readily available in the cited literature, this property is a key characteristic of

this enantiomer.

The definitive determination of the absolute configuration of complex natural products like (+)-

Lythrine is typically achieved through X-ray crystallography of the parent compound or a

suitable crystalline derivative. While a specific X-ray crystal structure for (+)-Lythrine was not

found in the surveyed literature, the structural elucidation of related Lythraceae alkaloids has

been accomplished using this technique, often on their hydrobromide salts, which confirms the

stereochemical assignments within this class of compounds.

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural

elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts for (+)-Lythrine have

been reported in deuterochloroform (CDCl₃).

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for (+)-Lythrine in CDCl₃
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm)
(Multiplicity, J in Hz)

1 29.5 1.85 (m), 1.65 (m)

2 19.5 1.55 (m)

3 25.8 1.75 (m), 1.45 (m)

4 60.8 2.95 (m), 2.15 (m)

6 58.1 2.75 (m)

1' 131.2 -

2' 111.8 6.85 (s)

3' 149.2 -

4' 148.1 -

5' 114.5 6.75 (s)

6' 124.1 -

7' 127.8 7.10 (d, 8.0)

8' 115.2 6.65 (d, 8.0)

9' 155.8 -

10' 108.1 6.60 (s)

11' 135.2 -

12' 122.1 5.80 (d, 12.0)

13' 145.1 7.60 (d, 12.0)

C=O 165.8 -

OMe-3' 56.1 3.90 (s)

OMe-4' 56.2 3.85 (s)
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Data adapted from a study on the antihypertensive and vasorelaxant effects of Heimia

salicifolia. The specific experimental parameters for this NMR analysis were not detailed in the

source.

Experimental Protocols
General Method for Isolation and Structure Elucidation
of Alkaloids from Heimia salicifolia
The following is a representative protocol for the isolation and structural characterization of

alkaloids, including (+)-Lythrine, from plant material.

Extraction: Dried and powdered plant material (e.g., leaves and stems of Heimia salicifolia) is

extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The

solvent is then evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 1

M HCl) and washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral

and weakly basic compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-

10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate

the basic alkaloids.

Chromatographic Separation: The crude alkaloid mixture is subjected to column

chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol

or ethyl acetate/hexane with increasing polarity). Fractions are collected and monitored by

thin-layer chromatography (TLC).

Purification: Fractions containing compounds of interest are further purified by repeated

column chromatography, preparative TLC, or high-performance liquid chromatography

(HPLC) to yield pure alkaloids.

Structure Elucidation: The structure of the purified compounds is determined using a

combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY,

HSQC, HMBC), mass spectrometry (MS), UV-Vis, and IR spectroscopy. The absolute

configuration is typically confirmed by X-ray crystallography of a suitable crystal.
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Asymmetric Synthesis of (+)-Lythrine
The total synthesis of (+)-Lythrine has been achieved via an asymmetric route, which provides

a method for its preparation in the laboratory and confirms its stereochemistry. A general

workflow for such a synthesis is outlined below.
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Asymmetric Synthesis of (+)-Lythrine Workflow

Enantioenriched Pelletierine
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Diastereomeric Quinolizidin-2-ones

Base-induced Epimerization

Epimerized Quinolizidin-2-one
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Asymmetric Synthesis Workflow
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A detailed experimental protocol for the multi-step synthesis is extensive and beyond the scope

of this guide. However, key steps involve the use of enantioenriched pelletierine as a chiral

starting material, a two-step pelletierine condensation to form diastereomeric quinolizidin-2-

ones, followed by base-induced epimerization of the major diastereomer. The resulting epimer

is then subjected to aryl-aryl coupling and ring-closing metathesis to construct the macrocyclic

ring system of (+)-Lythrine.

Mechanism of Action and Biological Activity
(+)-Lythrine is known to exhibit several biological activities, with its effects on prostaglandin

synthesis and vasodilation being the most studied.

Inhibition of Prostaglandin Synthetase
(+)-Lythrine is an inhibitor of prostaglandin synthetase (cyclooxygenase or COX), with a

reported IC₅₀ of 469 μM. Prostaglandin synthetase is a key enzyme in the inflammatory

pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent

inflammatory mediators.

The proposed mechanism of action for many alkaloidal inhibitors of prostaglandin synthesis

involves the modulation of phospholipase A₂, the enzyme responsible for the release of

arachidonic acid from the cell membrane, rather than direct inhibition of the cyclooxygenase

enzyme itself. By reducing the availability of the arachidonic acid substrate, the production of

prostaglandins is consequently decreased.
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Prostaglandin Synthesis Inhibition by (+)-Lythrine
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Inhibition of Prostaglandin Synthesis

Vasorelaxant Effects and the Nitric Oxide Pathway
(+)-Lythrine has been reported to possess vasorelaxant properties, which may be mediated

through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In

vascular endothelial cells, nitric oxide synthase (eNOS) produces NO, which then diffuses to

adjacent smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC),

leading to an increase in intracellular cGMP. Elevated cGMP levels activate protein kinase G

(PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in

intracellular calcium levels and smooth muscle relaxation, leading to vasodilation.

While the precise molecular interaction of (+)-Lythrine with this pathway is not fully elucidated,

it is hypothesized that it may promote the activity of eNOS or enhance the downstream
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signaling cascade.

Nitric Oxide Signaling Pathway and (+)-Lythrine
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Nitric Oxide Signaling Pathway

Conclusion
(+)-Lythrine is a structurally complex and stereochemically defined natural product with

significant biological activities. This guide has provided a detailed overview of its chemical

structure, stereochemistry, and physicochemical properties, supported by spectroscopic data.

While detailed experimental protocols for its characterization and synthesis are available in the

scientific literature, this document provides a foundational understanding of the methodologies

employed. The inhibitory effect of (+)-Lythrine on prostaglandin synthesis and its potential role

in the nitric oxide signaling pathway highlight its therapeutic potential and warrant further

investigation by researchers in drug discovery and development. Future studies should focus

on elucidating the precise molecular mechanisms of its biological actions and on obtaining a

definitive X-ray crystal structure to further solidify our understanding of this fascinating

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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